Guanidine-13C hydrochloride

Catalog No.
S1913361
CAS No.
286013-04-5
M.F
CH6ClN3
M. Wt
96.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine-13C hydrochloride

CAS Number

286013-04-5

Product Name

Guanidine-13C hydrochloride

IUPAC Name

(13C)guanidine;hydrochloride

Molecular Formula

CH6ClN3

Molecular Weight

96.52 g/mol

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1;

InChI Key

PJJJBBJSCAKJQF-YTBWXGASSA-N

SMILES

C(=N)(N)N.Cl

Canonical SMILES

C(=N)(N)N.Cl

Isomeric SMILES

[13C](=N)(N)N.Cl

Guanidine-13C hydrochloride is a stable isotopic compound derived from guanidine, which has the molecular formula HNC(NH2)2. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical applications. Guanidine itself is a colorless solid that is highly soluble in polar solvents, acting as a strong base and playing significant roles in organic synthesis and biochemistry. The hydrochloride form, specifically guanidine hydrochloride, is known for its chaotropic properties, which enable it to disrupt hydrogen bonding in proteins, thus denaturing them.

Due to its basic nature and the presence of amino groups. Notable reactions include:

  • Strecker Reaction: Guanidine hydrochloride serves as an efficient catalyst in the Strecker synthesis of amino acids, where it facilitates the reaction between aldehydes and cyanide salts to produce α-amino nitriles .
  • Formation of Guanidinium Cation: In aqueous solutions, guanidine can exist as the guanidinium cation (C(NH2)3+), which is stabilized through resonance, contributing to its strong basicity .
  • Denaturation of Proteins: Guanidine hydrochloride disrupts protein structures by breaking hydrogen bonds, leading to complete unfolding at high concentrations (e.g., 6 M solutions) .

Guanidine-13C hydrochloride exhibits significant biological activity primarily through its role as a protein denaturant. This property is crucial in biochemical research for studying protein folding and interactions. Additionally, it is utilized in:

  • Cellular Studies: As a chaotropic agent, it aids in the solubilization of proteins for various assays.
  • Toxicity Research: Guanidine compounds can be toxic; thus, understanding their effects on biological systems is essential for developing detoxification strategies .

Guanidine-13C hydrochloride can be synthesized through several methods:

  • Thermal Decomposition: The thermal decomposition of ammonium thiocyanate under anhydrous conditions yields guanidine, which can then be isotopically labeled with carbon-13.

    3NH4SCN2CH5N3+H2S+CS23\text{NH}_4\text{SCN}\rightarrow 2\text{C}\text{H}_5\text{N}_3+\text{H}_2\text{S}+\text{CS}_2
  • Rathke Synthesis: This method involves the reaction of isothiouronium salts with amines to produce guanidinium salts, which can then be converted into guanidine by deprotonation .
  • Commercial Routes: Guanidine hydrochloride can be produced by reacting dicyandiamide with ammonium salts, followed by treatment with a base .

Guanidine-13C hydrochloride has diverse applications in research and industry:

  • Isotope Labeling: Used in metabolic studies and tracing experiments to understand biochemical pathways.
  • Protein Studies: Essential for denaturing proteins during purification processes or structural studies.
  • Catalysis: Acts as a catalyst in organic reactions such as the Strecker synthesis .

Research on guanidine compounds often focuses on their interactions with proteins and nucleic acids. Key findings include:

  • Protein Denaturation: Guanidine hydrochloride's ability to unfold proteins has been quantitatively studied, revealing insights into protein stability and folding mechanisms .
  • Transport Mechanisms: Studies have shown that bacteria possess transporters that expel excess guanidinium ions to mitigate toxicity, highlighting its biological significance .

Several compounds share structural or functional similarities with guanidine-13C hydrochloride. Here are some notable examples:

CompoundStructure/PropertiesUnique Features
GuanidineHNC(NH2)2; strong baseFound naturally; involved in various metabolic processes .
Guanidinium ChlorideC(NH2)3Cl; salt formStrong denaturant; used extensively in biochemistry .
BiguanideHNC(NH)C(NH2)NH; derivative of guanidineAntidiabetic properties; used in pharmacology .
Guanidinium ThiocyanateC(NH2)3SCN; similar chaotropic propertiesUtilized for protein denaturation like guanidine hydrochloride .

The uniqueness of guanidine-13C hydrochloride lies in its isotopic labeling capability combined with its well-established biological and chemical roles.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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